molecular formula C18H16N4O3S B14941561 Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14941561
M. Wt: 368.4 g/mol
InChI Key: QPOFBONQGFKGSR-UHFFFAOYSA-N
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Description

Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its complex structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to synthesize aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hypochlorite, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, and heat shock protein Hsp90 . These interactions disrupt the normal function of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C18H16N4O3S/c1-3-25-10-6-4-9(5-7-10)12-11(8-19)16(21)22-17-13(12)14(20)15(26-17)18(23)24-2/h4-7H,3,20H2,1-2H3,(H2,21,22)

InChI Key

QPOFBONQGFKGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)OC)N)N)C#N

Origin of Product

United States

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